N-{(Z)-[4-(benzyloxy)phenyl]methylidene}-3-(4-methyl-1,3-benzoxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE is a complex organic compound characterized by its unique structure, which includes a benzyloxyphenyl group and a methylbenzoxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE typically involves a multi-step process. The initial step often includes the preparation of the benzyloxyphenyl and methylbenzoxazolyl intermediates. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final compound. Common reagents used in this synthesis include benzyl chloride, phenol, and various catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperatures.
Substitution: Various catalysts such as palladium on carbon, and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxyphenyl derivatives, while reduction may produce simpler amine compounds.
Scientific Research Applications
N-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.
Mechanism of Action
The mechanism by which N-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves, used as a natural sweetener.
Uniqueness
N-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzyloxyphenyl and methylbenzoxazolyl groups sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C28H22N2O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C28H22N2O2/c1-20-7-5-12-26-27(20)30-28(32-26)23-10-6-11-24(17-23)29-18-21-13-15-25(16-14-21)31-19-22-8-3-2-4-9-22/h2-18H,19H2,1H3 |
InChI Key |
ASEOVCZPZJBRAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.